molecular formula C30H36N4O3 B15294681 2,2',2''-Nitrilotris(N-(2,6-dimethylphenyl)acetamide)

2,2',2''-Nitrilotris(N-(2,6-dimethylphenyl)acetamide)

Cat. No.: B15294681
M. Wt: 500.6 g/mol
InChI Key: KCOMNDZKAUUNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) is a complex organic compound with the molecular formula C₃₀H₃₆N₄O₃ and a molecular weight of 500.63 g/mol . This compound is known for its unique structure, which includes three acetamide groups attached to a nitrilotris core. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,2’'-Nitrilotris(N-(2,6-dimethylphenyl)acetamide) is unique due to its three acetamide groups attached to a nitrilotris core, which imparts distinct chemical and physical properties. This structure allows it to participate in various reactions and applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C30H36N4O3

Molecular Weight

500.6 g/mol

IUPAC Name

2-[bis[2-(2,6-dimethylanilino)-2-oxoethyl]amino]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C30H36N4O3/c1-19-10-7-11-20(2)28(19)31-25(35)16-34(17-26(36)32-29-21(3)12-8-13-22(29)4)18-27(37)33-30-23(5)14-9-15-24(30)6/h7-15H,16-18H2,1-6H3,(H,31,35)(H,32,36)(H,33,37)

InChI Key

KCOMNDZKAUUNKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)NC2=C(C=CC=C2C)C)CC(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.